s49076

Vue d'ensemble

Description

S-49076 est un nouvel inhibiteur puissant de multiples récepteurs tyrosine kinases, spécifiquement MET, AXL et les récepteurs du facteur de croissance des fibroblastes 1, 2 et 3. Ces kinases sont impliquées dans divers processus cellulaires, notamment la prolifération, la migration et la survie. Une activité aberrante de ces kinases a été associée à la progression tumorale dans plusieurs cancers humains .

Mécanisme D'action

- Specifically, it inhibits MET-driven migration, proliferation of FGFR2-dependent gastric cancer cells, and colony formation in hepatocarcinoma cells expressing FGFR1/2 and AXL .

- Its distribution in tumors is significant, with a half-life of approximately 7 hours within tumors and less than 2 hours in the blood .

Mode of Action

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

S49076 potently blocks the cellular phosphorylation of MET, AXL, and FGFRs and inhibits downstream signaling in vitro and in vivo . It interacts with these receptor tyrosine kinases (RTKs), which bind extracellular ligands to elicit cascades of recruitment and phosphorylation of downstream signaling proteins .

Cellular Effects

In cell models, this compound inhibits the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the autophosphorylation and downstream signaling of MET, AXL, and FGFRs . It also inhibits the kinase activity of all tested clinically relevant mutated isoforms of MET and FGFR1/2 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown a good pharmacokinetic/pharmacodynamic relationship for MET and FGFR2 inhibition following oral administration, which correlated well with impact on tumor growth .

Dosage Effects in Animal Models

In animal models, a significant growth delay of subcutaneous tumors was observed at 50 mg/kg bid oral this compound in non-MET dependent models and at 3 mg/kg bid oral this compound in the GTL16 MET-dependent model .

Metabolic Pathways

This compound is involved in the metabolic pathways of MET, AXL, and FGFRs . It interacts with these enzymes and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound potently blocks cellular phosphorylation of MET, AXL, and FGFRs, suggesting that it can reach these targets within cells .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely to be found wherever its target kinases (MET, AXL, and FGFRs) are located within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de S-49076 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage subséquent. La voie de synthèse détaillée est propriétaire, mais elle implique généralement l'utilisation de techniques de synthèse organique standard telles que la substitution nucléophile, les réactions de condensation et les étapes de purification telles que la recristallisation et la chromatographie .

Méthodes de production industrielle

La production industrielle de S-49076 impliquerait probablement l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Cela inclut la mise à l'échelle des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions

S-49076 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les kinases. Il inhibe la phosphorylation de MET, AXL et des récepteurs du facteur de croissance des fibroblastes, bloquant ainsi les voies de signalisation en aval .

Réactifs et conditions courants

Le composé est généralement utilisé dans des tests cellulaires et des études in vivo. Les réactifs courants incluent le diméthylsulfoxyde pour la solubilisation et divers tampons pour maintenir le pH physiologique pendant les expériences .

Principaux produits formés

Le principal produit d'intérêt est la kinase inhibée, ce qui entraîne une réduction de la prolifération, de la migration et de la survie cellulaires dans les cellules cancéreuses .

Applications de la recherche scientifique

S-49076 a montré une forte activité préclinique dans divers modèles de cancer. Il inhibe la prolifération des cellules de cancer gastrique dépendantes de MET et du récepteur du facteur de croissance des fibroblastes 2, bloque la migration induite par MET des cellules de carcinome pulmonaire et inhibe la formation de colonies de cellules d'hépatocarcinome exprimant les récepteurs du facteur de croissance des fibroblastes 1 et 2 et AXL . Il a également été étudié en association avec le bévacizumab, montrant une inhibition quasi-totale de la croissance tumorale dans des modèles xénogreffe de carcinome du côlon .

Mécanisme d'action

S-49076 exerce ses effets en inhibant l'activité kinase de MET, AXL et des récepteurs du facteur de croissance des fibroblastes 1, 2 et 3. Cette inhibition bloque la phosphorylation de ces récepteurs, empêchant ainsi l'activation des voies de signalisation en aval telles que les voies de la phosphoinositide 3-kinase-AKT-cible mammalienne de la rapamycine et RAS-RAF-MEK-ERK . Cela entraîne une réduction de la prolifération, de la migration et de la survie cellulaires .

Applications De Recherche Scientifique

S-49076 has shown strong preclinical activity in various cancer models. It inhibits the proliferation of MET- and fibroblast growth factor receptor 2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing fibroblast growth factor receptors 1 and 2 and AXL . It has also been studied in combination with bevacizumab, showing near-total inhibition of tumor growth in colon carcinoma xenograft models .

Comparaison Avec Des Composés Similaires

Composés similaires

Orantinib : Inhibe le récepteur du facteur de croissance dérivé des plaquettes et le récepteur du facteur de croissance des fibroblastes 1.

ASP5878 : Inhibe puissamment les activités tyrosine kinase des récepteurs du facteur de croissance des fibroblastes 1, 2, 3 et 4 recombinants.

Unicité

S-49076 est unique en sa capacité à inhiber puissamment plusieurs kinases, notamment MET, AXL et les récepteurs du facteur de croissance des fibroblastes 1, 2 et 3, avec une forte activité préclinique à la fois seule et en association avec d'autres thérapies . Cette inhibition à large spectre en fait un candidat prometteur pour surmonter la résistance aux thérapies anticancéreuses existantes .

Activité Biologique

S49076 is a novel ATP-competitive tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), specifically MET, AXL, and FGFR1/2/3. This compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly those exhibiting resistance to conventional therapies. The following sections detail its biological activity, including preclinical studies, clinical trials, and pharmacological properties.

This compound functions by inhibiting the autophosphorylation of MET, AXL, and FGFRs, thereby blocking their downstream signaling pathways. This inhibition is crucial as these kinases are implicated in tumor growth, migration, and angiogenesis. The specificity of this compound for these kinases was demonstrated through various assays:

- Kinase Binding Assays : this compound showed potent binding affinity for MET and FGFRs in vitro, with a significant reduction in cellular phosphorylation observed in treated cell lines .

- Cell Viability Assays : In monolayer cultures of gastric cancer cells dependent on MET and FGFR2, this compound significantly reduced cell viability .

Preclinical Studies

Preclinical evaluations have highlighted the efficacy of this compound in various tumor models:

These studies support the notion that this compound can effectively target tumors that rely on these RTKs for growth and survival.

Clinical Trials

This compound has undergone several clinical trials to assess its safety and efficacy:

Phase I Trials

A first-in-human phase I study evaluated the tolerability and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings include:

- Dosage : Patients received doses ranging from 15 mg to 900 mg, with a recommended dose established at 600 mg once daily.

- Adverse Events : Drug-related adverse events were reported in 81.4% of patients, predominantly grade I-II .

- Pharmacodynamics : Intratumoral pharmacokinetic analysis indicated effective targeting of MET, AXL, and FGFR at the recommended dose .

Combination Studies

Further investigations have explored the combination of this compound with other therapies:

- With Bevacizumab : In colon carcinoma xenograft models, combining this compound with bevacizumab resulted in nearly complete tumor growth inhibition .

- With Gefitinib : A study combining this compound with gefitinib showed good tolerability but limited anti-tumor activity .

Case Studies

Several case studies have documented the application of this compound in specific patient populations:

- Glioblastoma Patients : A phase I/II study assessed this compound's safety in combination with bevacizumab for recurrent glioblastoma multiforme. Results indicated a tolerable safety profile and potential therapeutic benefit .

- EGFR TKI Resistant Tumors : Patients with tumors harboring T790M mutations exhibited sensitivity to this compound, suggesting its utility in overcoming resistance mechanisms .

Propriétés

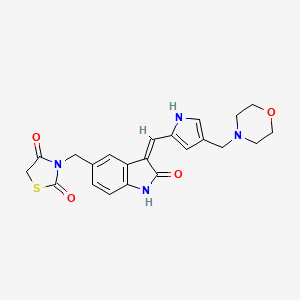

IUPAC Name |

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREYWCZYVPSHGS-NVMNQCDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265965-22-7 | |

| Record name | S-49076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-49076 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-49076 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.